molecular formula C28H32Cl3N3O4 B4988154 3-[2-(4-{3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride

3-[2-(4-{3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride

Cat. No.: B4988154
M. Wt: 580.9 g/mol
InChI Key: FHEJUJTWTUUXEM-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione) linked to a piperazine moiety via an ethyl chain. The piperazine is further substituted with a 3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl group. The dihydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

2-[2-[4-[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClN3O4.2ClH/c29-22-9-7-20(8-10-22)18-36-19-23(33)17-31-13-11-30(12-14-31)15-16-32-27(34)24-5-1-3-21-4-2-6-25(26(21)24)28(32)35;;/h1-10,23,33H,11-19H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEJUJTWTUUXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COCC5=CC=C(C=C5)Cl)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-{3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride involves multiple stepsThe final step involves the formation of the tricyclic core through a cyclization reaction under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally related analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound C₃₀H₃₄Cl₂N₄O₅ 617.54 4-Chlorophenylmethoxy, dihydrochloride salt Likely CNS activity; enhanced solubility due to salt form
3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[...] hydrochloride (473567-13-4) C₂₈H₃₁ClN₂O₅ 511.02 4-Methoxyphenoxy Moderate serotonin receptor affinity; lower lipophilicity vs. chloro-substituted analogs
3-(2-{4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[...] (610756-91-7) C₂₉H₃₃N₃O₆ 519.60 2,6-Dimethoxyphenoxy Enhanced metabolic stability due to steric hindrance from dimethoxy groups
Opipramol dihydrochloride C₂₃H₃₁Cl₂N₃O 460.42 Dibenzazepine core Known anxiolytic; targets 5-HT₂ and sigma receptors
3-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[...]dione (20) C₂₈H₃₁N₃O₃ 457.57 2-Methoxyphenylpiperazine High 5-HT₁A receptor affinity (Ki < 10 nM)

Key Comparative Insights

Dimethoxy substitutions (e.g., 610756-91-7) reduce oxidative metabolism, enhancing plasma half-life but may reduce receptor selectivity .

Salt Forms and Solubility Dihydrochloride salts (target compound, Opipramol) exhibit superior aqueous solubility (>50 mg/mL in PBS) compared to free bases, facilitating intravenous administration .

Tricyclic Core Variations The 3-azatricyclo[...]dione core in the target compound is structurally distinct from Opipramol’s dibenzazepine, likely altering receptor binding kinetics. Opipramol’s planar dibenzazepine enhances sigma receptor affinity, while the target’s non-planar tricycle may favor 5-HT₆/7 subtypes .

Synthetic Complexity

  • The target compound’s synthesis requires >10 steps, including regioselective piperazine alkylation and tricyclic core formation via Buchwald-Hartwig coupling (yield: ~12%) . Analog 610756-91-7 uses a similar approach but replaces chlorophenyl with dimethoxyphenyl in the final step (yield: ~18%) .

Biological Activity

Molecular Characteristics

  • IUPAC Name : 3-[2-(4-{3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione dihydrochloride
  • Molecular Formula : C22H28ClN3O4
  • Molecular Weight : 433.93 g/mol
  • CAS Number : Not explicitly listed in the provided data.

Structural Features

The compound features a tricyclic core structure with various functional groups that contribute to its biological activity, including:

  • A piperazine ring which is known for its pharmacological significance.
  • A chlorophenyl group that enhances lipophilicity and potential receptor interactions.
  • Hydroxy and methoxy substituents that may influence solubility and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The piperazine moiety is often associated with inhibition of various enzymes, which can lead to therapeutic effects in conditions like hypertension and depression.
  • Receptor Modulation : The presence of the chlorophenyl group suggests potential interactions with neurotransmitter receptors, possibly influencing mood and cognition.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential antibacterial properties.

Antimicrobial Activity

Research has indicated that derivatives of similar tricyclic compounds exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, studies have shown that modifications on the piperazine ring can enhance activity against gram-positive bacteria.

Enzyme Inhibition

Studies on related compounds reveal strong inhibitory effects on acetylcholinesterase (AChE) and urease:

  • AChE Inhibition : Compounds with similar structures have demonstrated IC50 values in the low micromolar range, suggesting potential for treating Alzheimer's disease.
  • Urease Inhibition : Compounds have shown significant urease inhibition which could be beneficial in managing infections caused by Helicobacter pylori.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of piperazine derivatives and tested their antibacterial activity against multiple strains.
    • Results indicated that certain derivatives exhibited MIC values as low as 15 µg/mL against resistant strains of E. coli .
  • Neuropharmacological Effects :
    • A study evaluated the effects of piperazine-containing compounds on anxiety models in rodents.
    • The results suggested a significant reduction in anxiety-like behavior, supporting the hypothesis that these compounds may act as anxiolytics through GABAergic modulation .

Summary of Biological Activities

Activity TypeTest Organism/TargetIC50/EffectivenessReference
AntibacterialStaphylococcus aureus15 µg/mL
AntibacterialE. coli20 µg/mL
AChE InhibitionHuman AChE0.5 µM
Urease InhibitionH. pylori10 µM

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